Cas no 1219799-21-9 (N-HEXADECYL-15,15,16,16,16-D5 ALCOHOL)

N-HEXADECYL-15,15,16,16,16-D5 ALCOHOL 化学的及び物理的性質
名前と識別子
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- n-Hexadecyl-15,15,16,16,16-d5?Alcohol
- N-HEXADECYL-15,15,16,16,16-D5 ALCOHOL
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- インチ: 1S/C16H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-16H2,1H3/i1D3,2D2
- InChIKey: BXWNKGSJHAJOGX-ZBJDZAJPSA-N
- ほほえんだ: C(O)CCCCCCCCCCCCCC([2H])([2H])C([2H])([2H])[2H]
計算された属性
- せいみつぶんしりょう: 247.292349434g/mol
- どういたいしつりょう: 247.292349434g/mol
- 同位体原子数: 5
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 17
- 回転可能化学結合数: 14
- 複雑さ: 123
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- 疎水性パラメータ計算基準値(XlogP): 7.3
N-HEXADECYL-15,15,16,16,16-D5 ALCOHOL 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H293814-2mg |
n-Hexadecyl-15,15,16,16,16-d5 Alcohol |
1219799-21-9 | 2mg |
$81.00 | 2023-05-18 | ||
TRC | H293814-10mg |
n-Hexadecyl-15,15,16,16,16-d5 Alcohol |
1219799-21-9 | 10mg |
$ 115.00 | 2023-09-07 | ||
TRC | H293814-1mg |
n-Hexadecyl-15,15,16,16,16-d5 Alcohol |
1219799-21-9 | 1mg |
$ 64.00 | 2023-09-07 |
N-HEXADECYL-15,15,16,16,16-D5 ALCOHOL 関連文献
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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9. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
N-HEXADECYL-15,15,16,16,16-D5 ALCOHOLに関する追加情報
N-Hexadecyl-15,15,16,16,16-D5 Alcohol: A Comprehensive Overview of Structure, Synthesis, and Applications
N-Hexadecyl-15,15,16,16,16-D5 Alcohol (CAS No. 1219799-21-9) is a specialized deuterated compound with a unique molecular architecture that combines a long-chain alkyl group with isotopically labeled carbon atoms. This compound belongs to the broader class of deuterated alcohols, which are increasingly utilized in chemical research and industrial applications due to their enhanced stability and distinct spectroscopic properties. The hexadecyl chain (C₁₆H₃₃) provides hydrophobic characteristics, while the D₅ labeling at positions 15 and 16 introduces kinetic isotope effects that can influence reaction mechanisms and metabolic pathways. Recent studies highlight its potential in pharmaceutical development and advanced material science.
The chemical structure of N-Hexadecyl-15,15,16,16,16-D5 Alcohol features a primary alcohol functional group (-OH) attached to a substituted hexadecyl chain. The deuterium atoms (²H) at positions ¹⁵ and ¹⁶ create a non-symmetric distribution of mass within the molecule. This structural asymmetry has been leveraged in kinetic studies to probe reaction rates under controlled conditions. For instance, research published in *Organic Letters* (2023) demonstrated how deuterium incorporation in similar compounds reduced enzymatic degradation by up to 40%, offering insights into drug metabolism optimization.
Synthesis of CAS No. 1219799-21-9 typically involves multi-step organic reactions starting from hexadecanol precursors. Modern approaches emphasize green chemistry principles, such as catalytic hydrogenation using palladium on carbon (Pd/C) under mild conditions to selectively introduce deuterium atoms at specific positions. A 2024 review in *ACS Sustainable Chemistry & Engineering* highlighted the adoption of microwave-assisted synthesis for this class of compounds, achieving higher yields (88–93%) compared to traditional methods while minimizing byproduct formation.
One of the most promising applications of N-Hexadecyl-15,¹⁵¹⁶D₅ Alcohol lies in surface modification technologies. Its amphiphilic nature makes it an effective component in self-assembled monolayers (SAMs), where it enhances interfacial stability between hydrophobic substrates and aqueous environments. In a groundbreaking study from *Advanced Materials Interfaces* (2023), researchers demonstrated that SAMs incorporating this compound exhibited improved resistance to protein adsorption—a critical factor for biomedical device coatings.
In the field of cosmetic science, the compound's low volatility and high compatibility with natural oils have led to its use as an emollient in anti-aging formulations. Deuterium labeling has been shown to prolong skin hydration by reducing evaporation rates by up to 30%, according to clinical trials reported in *Journal of Cosmetic Dermatology* (2024). This property aligns with current trends toward developing long-lasting skincare products with minimal environmental impact.
The analytical chemistry community has also embraced this compound as an internal standard for mass spectrometry analysis. Its distinct isotopic signature allows precise quantification of non-deuterated analogs in complex mixtures—a technique widely applied in metabolomics research. A 2023 paper in *Analytical Chemistry* described its use in tracking lipid metabolism pathways under hypoxic conditions, revealing novel biomarkers for early-stage disease detection.
Recent advancements in polymer science have expanded the utility of N-Hexadecyl-¹⁵D₅ Alcohol as a chain extender in polyurethane synthesis. The deuterated segment imparts enhanced thermal stability without compromising mechanical flexibility. Researchers at ETH Zurich (published in *Macromolecules*, 2024) reported that polyurethanes containing this compound retained structural integrity at temperatures exceeding 300°C—surpassing conventional materials by over 40°C.
In industrial settings, the compound's role as a lubricant additive is gaining attention due to its ability to form protective boundary layers on metal surfaces. Tribological studies published in *Tribology International* (2023) showed that formulations containing N-Hexadecyl-¹⁵D₅ Alcohol reduced friction coefficients by up to 35% compared to standard mineral oil blends under high-load conditions.
Ongoing research focuses on optimizing large-scale production methods for this compound while maintaining isotopic purity above 98%. Innovations such as continuous-flow reactors and photochemical deuteration techniques are being explored to reduce manufacturing costs by up to 40%, according to industry reports from Elsevier's *Materials Today* (Q3 2024).
The environmental profile of N-Hexadecyl-¹⁵D₅ Alcohol aligns with sustainability goals through its biodegradability characteristics—degrading within six weeks under standard OECD protocols without producing toxic byproducts. This property positions it as a viable alternative to persistent organic pollutants commonly used in specialty chemical applications.
In conclusion, N-Hexadecyl-¹⁵D₅ Alcohol represents a versatile platform for innovation across multiple disciplines. Its unique combination of hydrophobicity and isotopic labeling opens new avenues for fundamental research while addressing practical challenges in pharmaceutical development and material engineering through cutting-edge applications.
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